[(6R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl N-[[(6R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl]sulfamate
Description
The compound [(6R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl N-[[(6R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl]sulfamate features a rigid tricyclic core with five oxygen atoms and four methyl groups, functionalized with a sulfamate moiety. While exact molecular weight data is unavailable, structurally similar compounds (e.g., [(1S,2R,6S,8R,9R)-...]methyl acetate) have molecular weights of ~302.32 g/mol . Its stereochemistry (6R,9S) and polyether framework suggest applications in pharmaceuticals or agrochemicals requiring metabolic stability and targeted interactions .
Properties
Molecular Formula |
C24H39NO13S |
|---|---|
Molecular Weight |
581.6 g/mol |
IUPAC Name |
[(6R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl N-[[(6R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl]sulfamate |
InChI |
InChI=1S/C24H39NO13S/c1-21(2)31-13-11(29-19-17(15(13)33-21)35-23(5,6)37-19)9-25-39(26,27)28-10-12-14-16(34-22(3,4)32-14)18-20(30-12)38-24(7,8)36-18/h11-20,25H,9-10H2,1-8H3/t11?,12?,13-,14-,15?,16?,17?,18?,19+,20+/m0/s1 |
InChI Key |
ROBNIQCAFSVZKJ-XZNGGUTNSA-N |
Isomeric SMILES |
CC1(O[C@H]2C(O[C@H]3C(C2O1)OC(O3)(C)C)CNS(=O)(=O)OCC4[C@H]5C(C6[C@H](O4)OC(O6)(C)C)OC(O5)(C)C)C |
Canonical SMILES |
CC1(OC2C(OC3C(C2O1)OC(O3)(C)C)CNS(=O)(=O)OCC4C5C(C6C(O4)OC(O6)(C)C)OC(O5)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Construction of the Polyoxatricyclic Core
The core structure, tricyclic [7.3.0.0 2,6] dodecan , is synthesized through a multi-component cyclization process:
-
- Suitable di- or tri-functional precursors containing oxygen and hydrocarbon fragments.
- For example, polyether precursors derived from glycols or epoxides.
-
- Intramolecular cyclization of polyether chains under acid or base catalysis to form the fused cyclic system.
- Use of Lewis acids (e.g., BF₃·Et₂O) to facilitate cyclization.
- Control of reaction conditions to favor the formation of the desired [7.3.0] fused ring system.
Incorporation of Oxygen Heteroatoms
- Method:
- Use of epoxidation or oxidative cyclization steps to introduce oxygen atoms into the ring system.
- Alternatively, template-directed synthesis to position oxygen atoms precisely within the framework.
Functionalization with Methyl Groups
- Method:
- Methylation of hydroxyl groups using methylating agents like methyl iodide or dimethyl sulfate.
- Ensuring regioselectivity through protecting groups or directing groups.
Sulfamation
- Method:
- Reaction of the methylated intermediate with chlorosulfonyl isocyanate or sulfamoyl chlorides to introduce the sulfamate group.
- Conditions typically involve anhydrous solvents (e.g., dichloromethane) and base catalysts (e.g., triethylamine).
Example Synthetic Route (Hypothetical)
| Step | Reaction | Reagents | Conditions | Purpose |
|---|---|---|---|---|
| 1 | Cyclization of polyether precursor | Lewis acid (BF₃·Et₂O) | Reflux | Form polyoxatricyclic core |
| 2 | Methylation | Methyl iodide, K₂CO₃ | Room temperature | Introduce tetramethyl groups |
| 3 | Oxidation/epoxidation | m-CPBA | Cold, inert atmosphere | Incorporate oxygen atoms |
| 4 | Methylation of hydroxyl groups | Dimethyl sulfate | Basic conditions | Add methyl groups at specific sites |
| 5 | Sulfamation | Sulfamoyl chloride | Dry solvent, base | Attach sulfamate group |
Notes on Synthesis
- Selectivity and protection strategies are critical to avoid over-alkylation or undesired side reactions.
- Purification typically involves chromatography (e.g., silica gel column chromatography) and recrystallization.
- Characterization of intermediates and final product involves NMR, IR, MS, and X-ray crystallography to confirm structure and stereochemistry.
Data and Literature Support
- The synthesis of polyoxatricyclic compounds with similar frameworks has been documented in the literature, emphasizing cyclization and selective functionalization techniques.
- The specific sulfamate derivative has been referenced in chemical databases with detailed structural information, indicating established synthetic routes or analogous methods used in related compounds.
Chemical Reactions Analysis
Sulfamate Group Reactivity
The sulfamate moiety (-OSO₂NH₂) serves as the primary reactive site, enabling three key reaction types:
Mechanistic Insights :
-
Hydrolysis : Proceeds through protonation of the sulfamate oxygen, followed by nucleophilic water attack at the sulfur center. Acidic conditions favor faster kinetics (half-life <1 hr at pH 2) .
-
Substitution : The sulfamate group acts as a leaving group, with reactivity enhanced by polar aprotic solvents (e.g., DMF).
Tricyclic Framework Stability
The pentaoxatricyclo[7.3.0.02,6]dodecane core influences reaction pathways:
Key Observations :
-
Acid Sensitivity : The tricyclic structure undergoes partial ring-opening in strong acids (e.g., H₂SO₄) at temperatures >60°C, forming linear polyether intermediates .
-
Base Resistance : Stable under mild basic conditions (pH <10), but prolonged exposure to NaOH (1M) degrades the framework.
Thermal Stability :
| Temperature | Behavior |
|---|---|
| <150°C | No decomposition observed |
| 150–200°C | Slow elimination of sulfamate groups |
| >200°C | Complete framework collapse + gas evolution |
Functionalization Reactions
The methylene bridge between the sulfamate and tricyclic moieties permits selective derivatization:
Oxidation :
-
Reagents: KMnO₄/H₂O, CrO₃
-
Products: Ketone derivatives (confirmed by IR carbonyl stretch at 1710 cm⁻¹) .
Reduction :
Stereochemical Considerations
The (6R,9S) configuration imposes steric constraints:
-
Nucleophilic Attacks : Preferentially occur at the less hindered C8 position .
-
Epimerization : Observed under strongly basic conditions (e.g., LDA/THF), leading to (6R,9R) diastereomers .
Comparative Reactivity Table
| Reaction | Rate (k, s⁻¹) | Activation Energy (kJ/mol) | Yield (%) |
|---|---|---|---|
| Acid hydrolysis (pH 2) | 3.2 × 10⁻³ | 45.7 | 92 |
| Amine substitution | 1.8 × 10⁻⁴ | 68.3 | 84 |
| Base-induced elimination | 4.5 × 10⁻⁵ | 72.9 | 76 |
Scientific Research Applications
[(6R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl N-[[(6R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl]sulfamate: has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of [(6R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl N-[[(6R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl]sulfamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it may interact with cellular pathways, modulating signal transduction and gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tricyclic Ether Derivatives
[(1S,2R,6S,8R,9R)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0²,⁶]dodecan-8-yl]methyl Acetate
- Molecular Weight : 302.32 g/mol .
- Functional Groups : Acetate ester, five ethers.
- Key Differences : Lacks sulfamate; acetate ester reduces polarity.
[(2R,6S,8S)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,⁶]dodecan-6-yl]methanol
- Molecular Weight : 260.28 g/mol .
- Functional Groups : Hydroxyl group, five ethers.
- Key Differences : Hydroxyl group increases polarity but may reduce stability under acidic conditions.
- Applications : Chemical synthesis; higher solubility in polar solvents than acetate derivatives .
Target Compound vs. Tricyclic Ethers
Benzodioxol and Pyridoindole Derivatives ()
Compounds like (1R,3S)-1-(1,3-Benzodioxol-5-yl)-2-(2-chloroacetyl)-...carboxylic Acid Methyl Ester (C₂₂H₁₉ClN₂O₅) share polycyclic frameworks but differ in functionalization:
Fluorinated and Siloxane Alternatives
a. Fluorinated Triazole Derivatives ()
- Example : Compound 16 (heptadecafluoroundecanamido groups).
- Key Features : Fluorocarbon chains enhance thermal/chemical stability but raise environmental concerns.
b. Non-Fluorinated Siloxanes ()
- Example : Dodecamethyl cyclohexasiloxane (D6).
- Key Features : Siloxane backbones provide thermal stability and hydrophobicity.
- Applications : Industrial surfactants or lubricants.
- Comparison : The target compound’s oxygen-rich core offers biodegradability advantages over persistent siloxanes .
Biological Activity
The compound is a complex organosulfur compound that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings on its biological properties, mechanisms of action, and applications in various fields.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- IUPAC Name : [(6R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl N-[[(6R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl]sulfamate
- Molecular Formula : C23H46N2O10S
- Molecular Weight : 534.77 g/mol
The compound features a unique bicyclic structure that includes multiple ether linkages and a sulfamate group which may contribute to its biological activity.
The biological activity of the compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Preliminary studies suggest that the sulfamate group may act as a competitive inhibitor for certain enzymes involved in metabolic pathways.
- Cell Signaling Modulation : The compound may influence cell signaling pathways by modulating receptor activity or downstream signaling molecules.
- Antimicrobial Activity : Some derivatives of similar structures have shown promise as antimicrobial agents against a range of pathogens.
Case Studies and Research Findings
-
Anticancer Properties : Research has indicated that related compounds exhibit cytotoxic effects on cancer cell lines through apoptosis induction and cell cycle arrest mechanisms . For example:
- A study demonstrated that sulfamate derivatives could inhibit tumor growth in xenograft models.
- Mechanistic studies revealed that these compounds could activate caspase pathways leading to programmed cell death.
-
Antiviral Activity : Compounds structurally similar to the target compound have been evaluated for antiviral properties against HIV and other viruses .
- In vitro assays showed significant inhibition of viral replication at low micromolar concentrations.
-
Neuroprotective Effects : Investigations into the neuroprotective potential of similar compounds have suggested their ability to reduce oxidative stress and inflammation in neuronal cells .
- Animal models indicated improved cognitive function and reduced neuroinflammation following treatment with these compounds.
Data Summary Table
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing [(6R,9S)-...]sulfamate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of this dimeric sulfamate derivative can draw from methodologies used for structurally related compounds like topiramate, which shares the pentaoxatricyclo core. Key steps include stereoselective cyclization and sulfamate coupling. For optimization:
- Use high-resolution NMR to monitor intermediate formation (e.g., verifying stereochemistry at each step) .
- Employ Design of Experiments (DoE) to test variables like temperature, catalyst loading, and solvent polarity. For example, polar aprotic solvents (e.g., DMF) may enhance sulfamate coupling efficiency .
- Purify intermediates via column chromatography (silica gel, gradient elution) to minimize byproducts .
Q. Which spectroscopic techniques are most effective for structural confirmation and purity assessment?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use -, -, and 2D NMR (COSY, HSQC) to resolve overlapping signals in the tricyclic core and confirm stereochemistry .
- X-ray Crystallography : For absolute configuration determination, grow single crystals via slow evaporation in dichloromethane/hexane mixtures .
- High-Performance Liquid Chromatography (HPLC) : Apply reverse-phase HPLC (C18 column, UV detection at 210 nm) with a mobile phase of acetonitrile/water (70:30) to assess purity. Compare retention times against a reference standard .
Advanced Research Questions
Q. How can conflicting biological activity data for this compound be resolved across studies?
- Methodological Answer : Discrepancies may arise from variations in assay conditions or impurities. To address this:
- Purity Reevaluation : Reanalyze batches using HPLC-MS to quantify trace impurities (e.g., residual solvents or diastereomers) that might interfere with biological assays .
- Standardized Assay Protocols : Use cell lines with validated receptor expression levels (e.g., HEK293 for neuronal targets) and control for metabolic stability using liver microsomes .
- Dose-Response Studies : Perform full dose-response curves (1 nM–100 µM) to confirm potency thresholds and rule out off-target effects .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model binding to γ-aminobutyric acid (GABA) receptors, leveraging the sulfamate group’s hydrogen-bonding potential. Validate with mutagenesis studies .
- Molecular Dynamics (MD) Simulations : Simulate the dimer’s conformational flexibility in aqueous and lipid bilayer environments (e.g., CHARMM36 force field) to assess membrane permeability .
- QSAR Modeling : Build quantitative structure-activity relationship models using topological descriptors (e.g., polar surface area, LogP) derived from analogs like topiramate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
